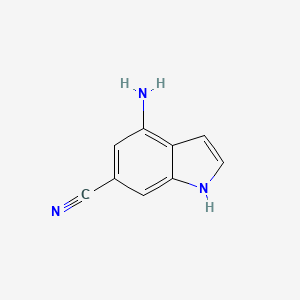

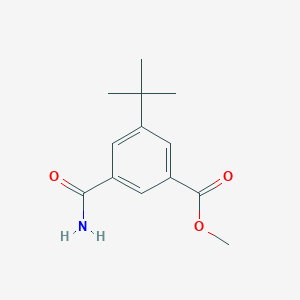

3-Fluoro-4-hydrazinylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related fluorobenzonitrile compounds involves several steps, including halogenation, amidation, dehydration, and fluorination. For instance, the synthesis of 3,4-difluorobenzonitrile is described as a multi-step process starting from 3,4-dichlorobenzoyl chloride . Another method involves a halogen-exchange reaction between dichlorobenzonitrile and potassium fluoride . A novel synthesis route for a precursor of PET radioligand [18F]SP203, which is a fluorobenzonitrile derivative, has been reported to yield the title compound in 56% overall yield .

Molecular Structure Analysis

The molecular structure of fluorobenzonitrile derivatives has been studied using various spectroscopic methods and crystallography. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies, and its intramolecular and intermolecular hydrogen bonding patterns were elucidated . The microwave spectrum of 3-fluorobenzonitrile has been analyzed, yielding rotational constants and centrifugal distortion terms, suggesting no serious distortion of the benzene ring .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of monofluorobenzonitriles have been studied, including their enthalpies of formation, vapor pressures, and electronic properties. The standard molar enthalpies of formation in both the condensed and gaseous phases were derived from combustion energies and vaporization or sublimation measurements . Theoretical calculations were performed to estimate gas-phase enthalpies of formation, basicities, and ionization enthalpies. The electronic properties were evaluated using quantum theory of atoms in molecules (QTAIM) and nucleus-independent chemical shift (NICS) computations .

Scientific Research Applications

Metallation of π-Deficient Heteroaromatic Compounds

Research by Marsais and Quéguiner (1983) on the metallation of π-deficient heterocyclic compounds highlights the significance of such reactions in synthetic chemistry. They discuss the regioselectivity of 3-fluoropyridine metallation, demonstrating the chemoselective nature of these reactions at low temperatures, which can be manipulated to produce 2,3- or 3,4-disubstituted pyridines efficiently. This suggests that 3-Fluoro-4-hydrazinylbenzonitrile could play a role in similar chemoselective synthesis processes due to its fluorinated aromatic structure (Marsais & Quéguiner, 1983).

Fluorinated Liquid Crystals

The critical review by Hird (2007) on fluorinated liquid crystals emphasizes the influence of fluorine atoms on the physical properties of organic compounds, making them pivotal in liquid crystal display (LCD) technologies. The study suggests that compounds like 3-Fluoro-4-hydrazinylbenzonitrile could be explored for modifying liquid crystalline materials, potentially enhancing their dielectric anisotropy and optical properties (Hird, 2007).

Radiative Decay Engineering

Lakowicz's (2001) discussion on radiative decay engineering (RDE) presents a novel approach to manipulating the emission of fluorophores, which could be extended to include compounds like 3-Fluoro-4-hydrazinylbenzonitrile. By altering radiative decay rates, it's possible to enhance the photostability and emission efficiency of fluorophores for applications in medical diagnostics and biotechnology (Lakowicz, 2001).

Fluoropolymers Synthesis

Puts et al. (2019) provide an extensive overview of fluoropolymers, emphasizing the importance of synthesis conditions in determining the materials' properties. Given the chemical inertness and thermal stability imparted by fluorine atoms, 3-Fluoro-4-hydrazinylbenzonitrile could contribute to the development of new fluoropolymers with enhanced performance in various industrial applications (Puts, Crouse, & Améduri, 2019).

Analytical Methods in Antioxidant Activity

Munteanu and Apetrei (2021) review analytical methods used in determining antioxidant activity, highlighting the role of chemical and electrochemical assays in evaluating complex samples. The incorporation of fluorinated compounds like 3-Fluoro-4-hydrazinylbenzonitrile in such assays could potentially improve the sensitivity and specificity of antioxidant measurements (Munteanu & Apetrei, 2021).

Safety and Hazards

properties

IUPAC Name |

3-fluoro-4-hydrazinylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJMEMEEABOOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-hydrazinylbenzonitrile | |

CAS RN |

1242238-88-5 |

Source

|

| Record name | 3-fluoro-4-hydrazinylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)